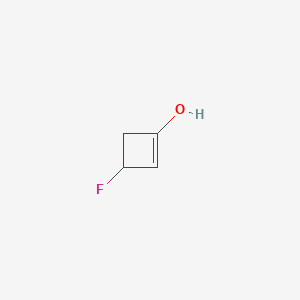
1-Cyclobuten-1-ol, 3-fluoro-
Descripción general
Descripción
1-Cyclobuten-1-ol, 3-fluoro- is an organic compound with the molecular formula C4H5FO It is a fluorinated derivative of cyclobutenol, characterized by a four-membered ring structure with a hydroxyl group and a fluorine atom attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclobuten-1-ol, 3-fluoro- can be synthesized through several methods. One common approach involves the fluorination of cyclobutenol derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of cyclobutenol in an appropriate solvent, such as dichloromethane, at low temperatures.
Industrial Production Methods: Industrial production of 1-Cyclobuten-1-ol, 3-fluoro- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclobuten-1-ol, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclobutanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of 3-fluorocyclobutenone.
Reduction: Formation of 3-fluorocyclobutanol.
Substitution: Formation of 3-azidocyclobuten-1-ol or 3-cyanocyclobuten-1-ol.
Aplicaciones Científicas De Investigación
1-Cyclobuten-1-ol, 3-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Fluorinated compounds often exhibit enhanced biological activity and stability.
Medicine: Explored for its potential use in drug development. Fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-Cyclobuten-1-ol, 3-fluoro- depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
1-Cyclobuten-1-ol: The non-fluorinated parent compound.
3-Chloro-1-cyclobuten-1-ol: A chlorinated analogue.
3-Bromo-1-cyclobuten-1-ol: A brominated analogue.
Comparison: 1-Cyclobuten-1-ol, 3-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are highly electronegative, leading to increased stability and reactivity. Compared to its non-fluorinated and halogenated analogues, 1-Cyclobuten-1-ol, 3-fluoro- may exhibit enhanced biological activity and improved pharmacokinetic properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-fluorocyclobuten-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO/c5-3-1-4(6)2-3/h1,3,6H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVKCVZKUUCPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80765584 | |
| Record name | 3-Fluorocyclobut-1-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80765584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113984-63-7 | |
| Record name | 3-Fluorocyclobut-1-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80765584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


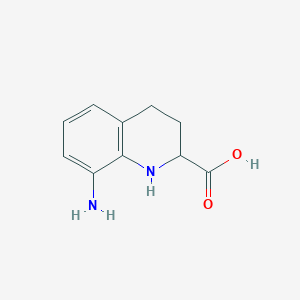

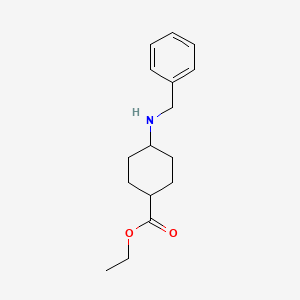



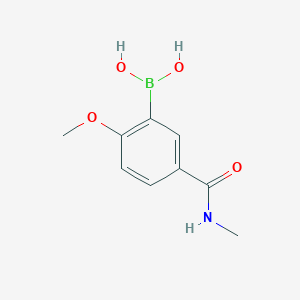


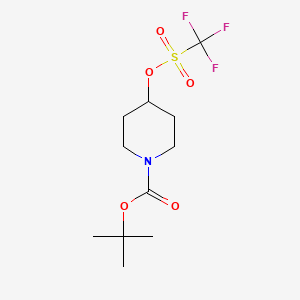
![Methyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3214271.png)


![Methyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3214286.png)
